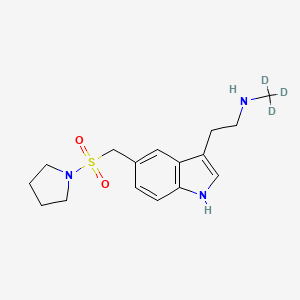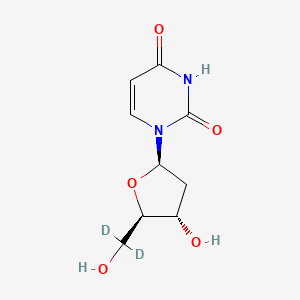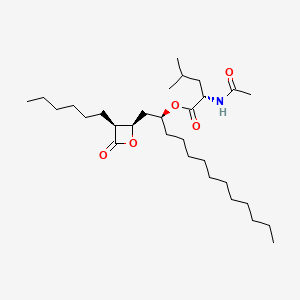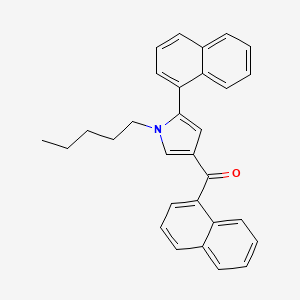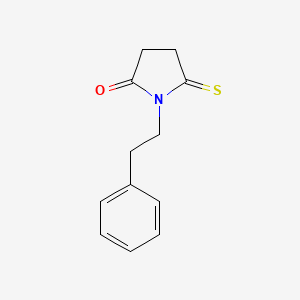
L-fucose-2-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-fucose-2-13C is the labelled analogue of L-fucose . L-fucose is a dietary sugar that is used by cells in a process called fucosylation to posttranslationally modify and regulate protein behavior and function . It plays essential cellular functions in normal organ and immune developmental and homeostasis .
Synthesis Analysis
An efficient synthesis is reported for the preparation of L-fucose, and of L-fucofuranose, from 1. The route is designed to facilitate 13C labelling at C1 and/or C2, and the synthesis of 1,2-13C 2-fucose as its tetraacetate is described .
Molecular Structure Analysis
L-fucose has a molecular formula of C6H12O5 . The pyranose ring of the 2,3-linked L-arabinosyl residue is conformationally flexible .
Chemical Reactions Analysis
Data originating from an experiment show that 1 H signals from hydroxyl 1 H’s appear at the downfield region of the spectrum (expansion of δ H between 8.0 and 5.5 ppm) and line-broadening improves directly proportional to the temperature decrease .
Physical And Chemical Properties Analysis
L-fucose has a molecular weight of 164.16 g/mol . The physical state, appearance, color, odor, odor threshold, pH, relative evaporation rate, melting point, freezing point, boiling point, flash point, auto-ignition temperature, decomposition temperature, flammability, vapor pressure, relative vapor density at 20 °C, relative density, solubility, Log Pow, Log Kow, viscosity, kinematic, viscosity, dynamic, explosive properties, oxidizing properties, explosion limits are not available .
Applications De Recherche Scientifique
Antitumor Effects
L-fucose-2-13C has shown promise as an antitumor agent. Research suggests that it can inhibit tumor growth and metastasis by interfering with cell adhesion and signaling pathways. Its incorporation into glycoproteins and glycolipids affects cell-surface interactions, potentially modulating immune responses against cancer cells .
Intestinal Disease Relief
L-fucose-2-13C may alleviate intestinal diseases. It participates in the synthesis of mucin, a protective layer in the gut lining. By enhancing mucin production, it contributes to maintaining gut barrier integrity, reducing inflammation, and preventing conditions like inflammatory bowel disease (IBD) .
Emulsification in Food Industry
As an emulsifier, L-fucose-2-13C finds applications in the food industry. It stabilizes oil-in-water emulsions, improving texture, shelf life, and sensory properties of food products. Examples include salad dressings, sauces, and baked goods .
Functional Food Ingredient
L-fucose-2-13C is explored as a functional food ingredient due to its potential health benefits. It may enhance immune function, support gut health, and act as a prebiotic. Incorporating it into dietary supplements or functional foods could promote overall well-being .
Anti-Aging Skincare
In skincare formulations, L-fucose-2-13C contributes to anti-aging effects. It supports collagen synthesis, improves skin hydration, and reduces oxidative stress. Look for it in high-quality serums, creams, and masks targeting skin rejuvenation .
Preparation Methods and Detection Techniques
To utilize L-fucose-2-13C effectively, researchers employ various preparation methods:
For accurate detection, scientists employ techniques such as:
Safety And Hazards
L-fucose may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, contact may cause eye irritation, and may be harmful if swallowed . It is also irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .
Orientations Futures
Propriétés
IUPAC Name |
(3S,4R,5S,6S)-6-methyl(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-BOIBEAGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([13C@@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-fucose-2-13C | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3'-13C]2'-Deoxyuridine](/img/structure/B583575.png)

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

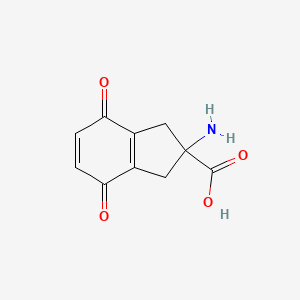
![[1',2',3',4',5'-13C5]2'-Deoxyuridine](/img/structure/B583583.png)
![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)

